molecular formula C20H29N3O5 B8118839 tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate

tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate

Cat. No.: B8118839
M. Wt: 391.5 g/mol
InChI Key: BQTUUCZHUQFKLC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and chemical products.

Properties

IUPAC Name

tert-butyl 4-[3-(phenylmethoxycarbonylamino)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)23-13-11-22(12-14-23)17(24)9-10-21-18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUUCZHUQFKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), copper bromide (CuBr).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[3-(phenylmethoxycarbonylamino)propanoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties. It serves as a building block for the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(phenylmethoxycarbonylamino)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its phenylmethoxycarbonylamino group, in particular, provides unique reactivity and potential for biological activity compared to other similar compounds .

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